molecular formula C13H6Cl2F3N3S B3035490 3-Chloro-2-(5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine CAS No. 321571-01-1

3-Chloro-2-(5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B3035490
CAS No.: 321571-01-1
M. Wt: 364.2 g/mol
InChI Key: KUCGMFXCNZOEKB-UHFFFAOYSA-N
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Description

3-Chloro-2-(5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine (hereafter referred to as CCTP) is an organic compound with a wide variety of biomedical applications. CCTP is a derivative of pyridine, a heterocyclic aromatic organic compound, and is composed of a ring of five carbon atoms and one nitrogen atom. CCTP is a white crystalline solid at room temperature and is soluble in most organic solvents. CCTP has been used in various fields of research and has been found to possess a variety of biological and pharmacological activities.

Scientific Research Applications

Insecticidal Applications

3-Chloro-2-(5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is involved in the development of insecticidal compounds. For instance, it's a key intermediate in synthesizing tyclopyrazoflor, an insecticidal candidate. The synthesis process involves various steps including cyclization, chlorination, and oxidation, followed by further functionalization (Yang et al., 2019).

Synthesis and Structural Studies

This compound is significant in the synthesis of various pyrazole derivatives. Studies focus on reaction strategies, synthesis methods, and characterization of molecular structures, which are crucial for understanding its potential applications in different fields, including material science and medicinal chemistry. For example, research on the synthesis, crystal structure, and computational study of related pyrazole derivatives provides insights into their stability and potential uses (Shen et al., 2012).

Organic Light-Emitting Diodes (OLEDs)

Research has been conducted on pyrazol-pyridine ligands derived from this compound for their application in OLEDs. These studies include the synthesis of ligands and examining their photophysical properties, which are crucial for developing high-efficiency OLEDs (Su et al., 2021).

Antioxidant and Antimicrobial Activity

Compounds derived from this compound have been studied for their antioxidant and antimicrobial properties. This research provides valuable insights into their potential therapeutic applications (Bonacorso et al., 2015).

Material Science and Photoluminescence

Studies have explored the synthesis and characterization of derivatives for their application in material science, particularly focusing on their optical and photoluminescent properties. This research is pivotal in developing materials for various industrial applications, including electronics and photonics (Ge et al., 2014).

Properties

IUPAC Name

3-chloro-2-[5-(3-chlorothiophen-2-yl)pyrazol-1-yl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2F3N3S/c14-8-2-4-22-11(8)10-1-3-20-21(10)12-9(15)5-7(6-19-12)13(16,17)18/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCGMFXCNZOEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Cl)C2=CC=NN2C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001136357
Record name 3-Chloro-2-[5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321571-01-1
Record name 3-Chloro-2-[5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321571-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-[5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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